Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Overview
Description
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS Number: 886059-84-3) is a neopentylphosphine ligand . Its empirical formula is C13H30BF4P , and its molecular weight is 304.16 g/mol . This compound is commonly used in various chemical reactions due to its unique properties.
Synthesis Analysis
This compound can be synthesized by reacting Di-tert-butylchlorophosphane with NEOPENTYLMAGNESIUM CHLORIDE . The specific synthetic pathway involves the substitution of chlorine atoms with tetrafluoroborate ions.
Molecular Structure Analysis
The molecular structure of this compound consists of a central phosphorus atom bonded to four tert-butyl groups and a tetrafluoroborate anion. The bulky tert-butyl groups provide steric hindrance, affecting its reactivity and stability .
Chemical Reactions Analysis
This compound serves as a cocatalyst in palladium-catalyzed Kumada couplings . Notably, it has been found to be superior to tris(tert-butyl)phosphine in palladium-catalyzed aminations of aryl bromides and chlorides .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalysis in Amination Reactions
Di(tert-butyl)neopentylphosphine (DTBNpP) is used in catalysis, particularly in the Hartwig-Buchwald amination of aryl bromides and chlorides. This compound, in combination with palladium sources, has shown activity comparable or even superior to tri(tert-butyl)phosphine (TTBP) under certain conditions (Hill et al., 2006).
Heck Coupling Reactions
In the field of organic synthesis, DTBNpP promotes Heck couplings with aryl bromides at ambient temperature. It shows significant effects in controlling the degree of alkene isomerization in the coupling reactions of cyclic alkenes (Lauer et al., 2014).
Synthesis of Novel Ligands
The compound is also involved in the synthesis of novel ligands. For example, its reaction with tert-butyllithium leads to novel P, P'-hybrid ligands, combining highly basic and bulky di-tert-butylphosphanyl groups with pi-acidic low-coordinated phosphorus (Aluri et al., 2008).
Electrochemical Studies
In electrochemical research, a carbon paste electrode with decyl(tri-tert-butyl)phosphonium tetrafluoroborate binder has been used to study the redox properties of insoluble coordination polymers involving manganese and iron metallocenters (Shekurov et al., 2016).
Phosphonate Chemistry
The compound also plays a role in phosphonate chemistry, such as in the synthesis of polyamic acid di-tert-butyl esters by direct polycondensation of di-tert-butyl esters of tetracarboxylic acids (Ueda & Mori, 1993).
Phosphonium Salt for Electrode Studies
A novel phosphonium salt, including this compound, is used to create a carbon paste electrode, which demonstrates high conductivity and a wide electrochemical window (Khrizanforov et al., 2016).
Synthesis of Antiviral Drugs
Finally, di-tert-butyl phosphonates have been investigated for their potential in synthesizing active pharmaceutical ingredients like tenofovir, an antiviral drug (Dietz et al., 2021).
Mechanism of Action
Target of Action
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, also known as Di-tert-butylneopentylphosphonium tetrafluoroborate, primarily targets palladium in catalytic reactions . It acts as a ligand, binding to the palladium to facilitate various types of cross-coupling reactions .
Mode of Action
The compound interacts with its target, palladium, by forming a complex that enhances the efficiency of the catalytic process . This interaction results in an increase in the rate of the reaction and the yield of the desired product .
Biochemical Pathways
This compound affects the pathway of palladium-catalyzed cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds. The downstream effects include the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it increases the efficiency and yield of the reactions it catalyzes .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon and carbon-heteroatom bonds . On a cellular level, this can lead to the synthesis of new organic compounds, given the right conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature, and the pH of the reaction environment . For example, the compound is typically stored under nitrogen and protected from light to maintain its stability .
properties
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPUGYQGIWNRI-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584812 | |
Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886059-84-3 | |
Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886059-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.